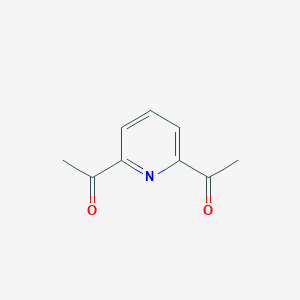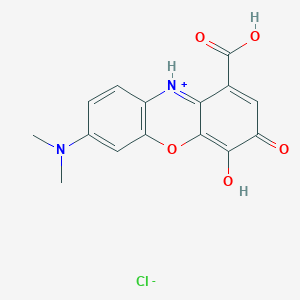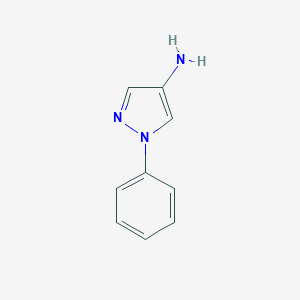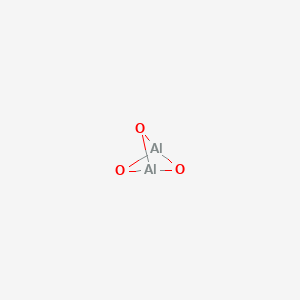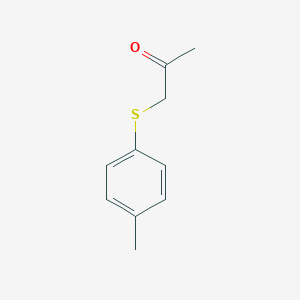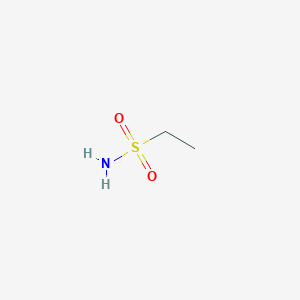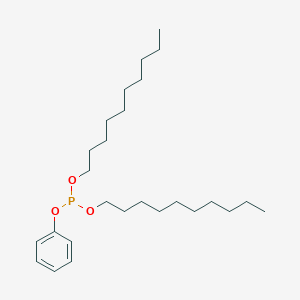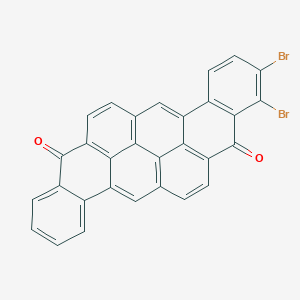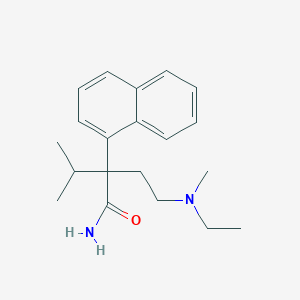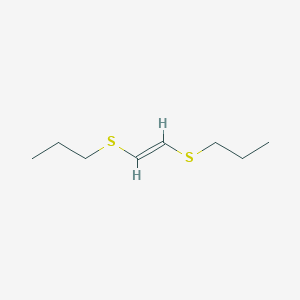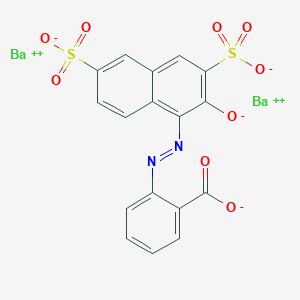
Pigment Red 60
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment Red 60 is a synthetic organic pigment that belongs to the azo class. It is widely used in various applications such as printing inks, coatings, plastics, and textiles. This pigment has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
Mécanisme D'action
The mechanism of action of Pigment Red 60 involves the absorption of light in the visible region of the spectrum. The pigment absorbs light and undergoes a transition to an excited state. This excited state can interact with other molecules and induce various chemical reactions.
Effets Biochimiques Et Physiologiques
Pigment Red 60 has been shown to have no significant toxicity in vitro and in vivo studies. However, some studies have suggested that the pigment may have a potential genotoxic effect. Further studies are needed to confirm this finding.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Pigment Red 60 is its stability and resistance to fading. This makes it an ideal pigment for use in various applications. However, the pigment has some limitations, such as its poor solubility in water and low absorption in the near-infrared region.
Orientations Futures
There are several future directions for research on Pigment Red 60. One potential area of interest is its use in photodynamic therapy for cancer treatment. Another area of interest is its use as a sensitizer in organic solar cells. Further studies are needed to optimize the synthesis method and improve the properties of the pigment for these applications. Additionally, the potential genotoxic effect of the pigment should be further investigated to ensure its safety for use in various applications.
Conclusion:
In conclusion, Pigment Red 60 is a synthetic organic pigment that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. The synthesis method has been optimized to achieve high yield and purity of the pigment. The pigment has been explored for its potential use in optoelectronics, catalysis, and biomedicine. Further studies are needed to optimize the properties of the pigment for these applications and ensure its safety for use.
Méthodes De Synthèse
The synthesis of Pigment Red 60 involves the reaction between diazonium salt and β-naphthol. The reaction takes place in the presence of a catalyst and a solvent. The final product is obtained through filtration and drying. The synthesis method has been optimized to achieve high yield and purity of the pigment.
Applications De Recherche Scientifique
Pigment Red 60 has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and biomedicine. In optoelectronics, the pigment has been used as a sensitizer in dye-sensitized solar cells to improve their efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds. In biomedicine, it has been explored for its potential use in photodynamic therapy for cancer treatment.
Propriétés
Numéro CAS |
1325-16-2 |
|---|---|
Nom du produit |
Pigment Red 60 |
Formule moléculaire |
C17H8Ba2N2O9S2 |
Poids moléculaire |
723 g/mol |
Nom IUPAC |
barium(2+);2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O9S2.2Ba/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4 |
Clé InChI |
YHTMVIZFYXXBEW-UHFFFAOYSA-J |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2] |
Autres numéros CAS |
1325-16-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
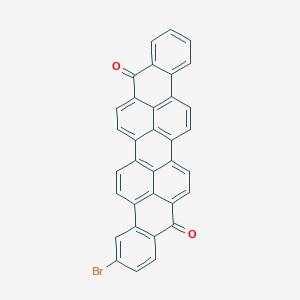
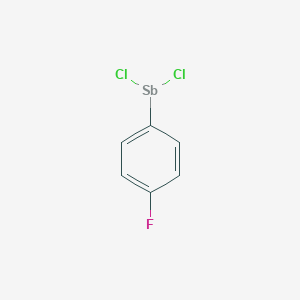
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
